molecular formula C22H22N6O3 B2854384 N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899759-06-9

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

货号 B2854384
CAS 编号: 899759-06-9
分子量: 418.457
InChI 键: JQPDJMPZAYEXCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide” is a chemical compound that has generated interest in the scientific community due to its potential application in various fields. It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The exact molecular structure is not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources.

科学研究应用

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . Derivatives of this molecule have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that the compound and its derivatives could be developed into new medications to treat tuberculosis, especially in cases where resistance to first-line drugs is an issue.

Chronic Myeloid Leukemia Treatment

Another critical application is in the treatment of chronic myeloid leukemia (CML) . Derivatives of the compound, such as AP24534, have been identified as potent, orally active pan-inhibitors of the BCR-ABL kinase, including the T315I gatekeeper mutant . This highlights the compound’s potential in developing treatments for CML patients who are resistant to currently approved therapies.

Platelet Aggregation Inhibition

The pyridazinone moiety, which is part of the compound’s structure, has been associated with the inhibition of calcium ion influx. This action is crucial for the activation of platelet aggregation . Therefore, derivatives of this compound could be utilized in creating new therapies for conditions where platelet aggregation is a problem, such as thrombotic diseases .

Drug Resistance Overcoming

In the context of drug-resistant bacterial and cancer cells, this compound’s derivatives have shown promise in overcoming resistance mechanisms. For example, the aforementioned AP24534 can inhibit the BCR-ABL kinase even in the presence of the T315I mutation, which is known to confer resistance to other inhibitors . This application is particularly important in the ongoing battle against drug-resistant diseases.

Non-Toxicity to Human Cells

An essential aspect of any therapeutic agent is its toxicity profile. Studies have indicated that the most active derivatives of this compound are non-toxic to human cells , specifically HEK-293 (human embryonic kidney) cells . This non-toxicity is a positive indicator for the compound’s potential as a safe therapeutic agent.

安全和危害

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

属性

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)17-3-2-4-18(15-17)23-22(29)16-5-7-19(8-6-16)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPDJMPZAYEXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。